Cynatratoside A

Description

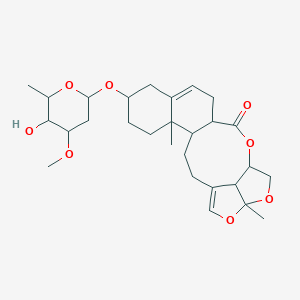

Structure

2D Structure

Properties

IUPAC Name |

8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANVGLGBLJFUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913943 | |

| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-96-7 | |

| Record name | Cynatratoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2a,12a-Dimethyl-6-oxo-2a,4,4a,6a,7,9,10,11,12,12a,12b,13,14,14b-tetradecahydro-6H-2,3,5-trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-10-yl 2,6-dideoxy-3-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cynatratoside A: A Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cynatratoside A, a C21-steroidal glycoside isolated from the roots of Cynanchum atratum Bunge and Cynanchum paniculatum, has emerged as a promising natural product with significant therapeutic potential.[1][2] Primarily recognized for its immunosuppressive and anti-inflammatory activities, recent research has illuminated its hepatoprotective effects, particularly in the context of autoimmune hepatitis. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental data to support further research and development.

Chemical and Physical Properties

This compound is an oligoglycoside with a pregnane skeleton.[1][3] Its chemical formula is C28H40O8, with a molecular weight of 504.61 g/mol .[2][4]

| Property | Value | Source |

| Molecular Formula | C28H40O8 | [2][4] |

| Molecular Weight | 504.61 g/mol | [2][4] |

| CAS Number | 97399-96-7 | [2][4] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with a primary focus on its immunomodulatory and hepatoprotective effects.

Immunosuppressive Activity

Early studies revealed that this compound inhibits splenic T lymphocyte proliferation induced by concanavalin A (Con A) with a half-maximal inhibitory concentration (IC50) value of 10.9 μM.[1] This finding pointed towards its potential as an immunosuppressive agent.

Hepatoprotective Effects in Autoimmune Hepatitis

The most significant research to date has focused on the protective effects of this compound in a mouse model of Con A-induced autoimmune hepatitis (AIH).[1][3][5] Oral administration of this compound at doses of 10 and 40 mg/kg significantly attenuated liver injury.[1][3][5] The protective effects are attributed to its ability to:

In vitro studies using Con A-induced L-02 hepatocytes further confirmed that this compound directly protects liver cells from cytotoxicity in a concentration-dependent manner (0.1–10 μM).[1][3][6]

Mechanism of Action

The hepatoprotective mechanism of this compound involves the modulation of key signaling pathways related to T lymphocyte activation, cell adhesion, and apoptosis.

Inhibition of T Lymphocyte Activation and Adhesion

This compound appears to exert its immunosuppressive effects by interfering with the activation and adhesion of T lymphocytes, a critical step in the pathogenesis of autoimmune hepatitis.[1][3] By reducing T cell proliferation and the expression of the adhesion molecule ICAM-1, this compound dampens the inflammatory cascade in the liver.[1]

Regulation of Apoptotic Pathways

In hepatocytes, this compound has been shown to modulate the intrinsic apoptosis pathway. Treatment with 10 μM this compound significantly increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][3][6] This leads to a reduction in the levels of cleaved caspases-9 and -3, ultimately preventing hepatocyte cell death.[1][3][6]

Quantitative Data Summary

| Parameter | Value | Cell/Model System | Condition | Reference |

| IC50 | 10.9 μM | Splenic T lymphocytes | Concanavalin A-induced proliferation | [1] |

| In Vivo Dosage | 10 mg/kg | Mice | Concanavalin A-induced autoimmune hepatitis | [1][3][5] |

| In Vivo Dosage | 40 mg/kg | Mice | Concanavalin A-induced autoimmune hepatitis | [1][3][5] |

| In Vitro Concentration | 0.1 - 10 μM | L-02 hepatocytes | Concanavalin A-induced cytotoxicity | [1][3][6] |

| In Vitro Concentration | 10 μM | L-02 hepatocytes | Regulation of Bcl-2/Bax and caspases | [1][3][6] |

Experimental Protocols

Concanavalin A-Induced Autoimmune Hepatitis in Mice

-

Animal Model: Male BALB/c mice.

-

Induction of Hepatitis: A single intravenous injection of Concanavalin A (15-20 mg/kg) dissolved in pyrogen-free saline.

-

This compound Administration: this compound was administered orally at doses of 10 and 40 mg/kg, 8 hours before and 1 hour after the Con A injection.[1][3][5]

-

Assessment of Liver Injury:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

-

Liver tissues were collected for histopathological examination (H&E staining).

-

Splenic index and histopathological changes in the spleen were evaluated.[5]

-

-

Immunohistochemistry: Expression of IL-1β and ICAM-1 in liver tissues was assessed by immunohistochemical staining.[1]

T Lymphocyte Proliferation Assay

-

Cell Isolation: Splenocytes were isolated from mice.

-

Stimulation: Cells were stimulated with Concanavalin A (5 µg/mL).

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Proliferation Measurement: Cell proliferation was determined using the MTT assay.

In Vitro Hepatotoxicity Assay

-

Cell Line: Human L-02 hepatocytes.

-

Induction of Cytotoxicity: Cells were treated with Concanavalin A.

-

Treatment: Cells were co-treated with this compound at concentrations ranging from 0.1 to 10 μM.[3][6]

-

Viability Assay: Cell viability was assessed using the MTT assay.

-

Apoptosis Analysis: The expression levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 were determined by Western blotting.[1][3][6]

References

- 1. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H40O8 | CID 175701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Nexus of Tradition and Modern Pharmacology: A Technical Guide to Cynatratoside A and its Ethnomedicinal Heritage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynatratoside A, a C21 steroidal glycoside isolated from the root of Cynanchum atratum Bunge, stands at the intersection of traditional medicine and modern pharmacology. For centuries, the dried root of this plant, known in Traditional Chinese Medicine (TCM) as Bai Wei (白薇), has been utilized for its potent therapeutic properties. This technical guide delves into the rich history of Bai Wei's traditional medicinal applications, bridging the gap between ancient ethnobotanical knowledge and contemporary scientific validation of its bioactive constituents, with a core focus on this compound and related compounds. This document provides an in-depth analysis of the traditional uses, supported by quantitative data, detailed experimental protocols for investigating its pharmacological activities, and a visualization of the molecular pathways it modulates.

Traditional Medicinal Uses of Cynanchum atratum (Bai Wei)

The primary traditional functions of Bai Wei include:

Different preparations of Bai Wei are used to target specific conditions. For instance, honey-prepared Bai Wei is directed towards the Lung channel to address night sweats and hemoptysis, while dry-fried Bai Wei has a more moderate cooling effect, making it suitable for patients with weaker digestion.[2]

Scientific Validation: Pharmacological Activities of this compound and Related C21 Steroidal Glycosides

Modern pharmacological research has begun to elucidate the scientific basis for the traditional uses of Bai Wei, with a significant focus on its C21 steroidal glycoside constituents, including this compound. These studies have largely validated the anti-inflammatory and immunomodulatory effects described in traditional texts.

A key area of research has been the potent anti-inflammatory activity of these compounds. For example, Cynatratoside-C, a closely related compound to this compound, has been shown to exert significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced mastitis. This effect is achieved through the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This molecular mechanism directly correlates with the traditional use of Bai Wei for treating inflammatory conditions.

Furthermore, this compound has demonstrated a protective effect in a mouse model of concanavalin A-induced autoimmune hepatitis. The study revealed that this compound mitigates liver injury by inhibiting the activation and adhesion of T lymphocytes and by blocking hepatocyte apoptosis. This immunomodulatory action provides a scientific rationale for the traditional use of Bai Wei in clearing "heat" from the blood, which in modern terms can be interpreted as modulating immune-mediated inflammation.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the traditional use of Bai Wei and the experimental use of its active constituents.

| Parameter | Substance | Value | Context |

| Traditional Dosage | Cynanchum atratum (Bai Wei) Root | 3 - 9 grams | As part of a decoction in TCM. |

| Traditional Dosage | Cynanchum atratum (Bai Wei) Root | 6 - 15 grams | General dosage range in TCM. |

| In Vivo Effective Dose | This compound | 10 and 40 mg/kg (oral administration) | Attenuation of concanavalin A-induced liver injury in mice. |

| In Vitro Effective Concentration | This compound | 0.1 - 10 µM | Protection of L-02 hepatocytes from concanavalin A-induced cytotoxicity. |

| In Vivo Effective Dose | Cynatratoside-C | Not specified in abstract | Attenuation of LPS-induced mastitis in mice. |

| In Vitro Effective Concentration | Cynatratoside-C | Not specified in abstract | Inhibition of pro-inflammatory cytokine production in LPS-stimulated primary mouse mammary epithelial cells. |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and its related compounds.

Induction of Autoimmune Hepatitis in Mice with Concanavalin A

This protocol describes the induction of an experimental model of autoimmune hepatitis in mice, which is used to evaluate the hepatoprotective effects of compounds like this compound.

Materials:

-

Concanavalin A (ConA)

-

Pyrogen-free sterile saline

-

Male BALB/c mice (8-10 weeks old)

-

Syringes and needles for intravenous injection

Procedure:

-

Preparation of ConA Solution: Dissolve Concanavalin A in pyrogen-free sterile saline to a final concentration of 1 mg/mL. Ensure the solution is freshly prepared before each experiment.

-

Animal Handling: Acclimatize mice for at least one week before the experiment with free access to food and water.

-

Induction of Hepatitis: Administer the ConA solution to the mice via a single intravenous injection into the tail vein. A typical dose is 10-15 mg/kg of body weight.[5][6]

-

Treatment Protocol: For evaluating the therapeutic effect of this compound, the compound is typically administered orally at specified doses (e.g., 10 and 40 mg/kg) at a set time point before and/or after the ConA injection.

-

Sample Collection: At a predetermined time after ConA injection (e.g., 8 or 24 hours), collect blood samples via retro-orbital bleeding for serum analysis of liver enzymes (ALT, AST).[5] Euthanize the mice and harvest the liver and spleen for histopathological analysis and further molecular studies.

-

Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of liver injury, including necrosis and inflammatory cell infiltration.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways, which are modulated by Cynatratoside-C.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenized tissue in ice-cold lysis buffer. Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phosphorylated p65) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Visualization of a Key Signaling Pathway

The following diagram illustrates the inhibitory effect of Cynatratoside-C on the TLR4-mediated NF-κB and MAPK signaling pathways, a key mechanism underlying its anti-inflammatory action.

Caption: Inhibition of TLR4-mediated NF-κB and MAPK signaling by Cynatratoside-C.

Conclusion

The traditional medicinal uses of Cynanchum atratum (Bai Wei) for treating inflammatory and heat-related conditions are being progressively substantiated by modern scientific investigation into its bioactive constituents. This compound and its congeners have emerged as promising lead compounds, with demonstrated anti-inflammatory and immunomodulatory activities. The elucidation of their mechanisms of action, such as the inhibition of the NF-κB and MAPK signaling pathways, provides a molecular basis for their therapeutic effects. This convergence of ethnobotanical knowledge and contemporary pharmacological research not only validates the wisdom of traditional medicine but also opens new avenues for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. Further research, including clinical trials, is warranted to fully explore the therapeutic potential of this compound and other C21 steroidal glycosides from this historically significant medicinal plant.

References

- 1. 1stchineseherbs.com [1stchineseherbs.com]

- 2. americandragon.com [americandragon.com]

- 3. chineseherbaldictionary.com [chineseherbaldictionary.com]

- 4. medicinal herbs: BAI WEI - Cynanchum atratum [naturalmedicinalherbs.net]

- 5. Identification and characterization of dynamically regulated hepatitis-related genes in a concanavalin A-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of concanavalin A-induced hepatitis in mice with low molecular weight heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Constituents of Cynanchum atratum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical constituents isolated from Cynanchum atratum, a plant with a rich history in traditional medicine. This document details the major compound classes, presents available quantitative data, outlines experimental protocols for their isolation and identification, and visualizes the key signaling pathways through which these compounds may exert their biological effects.

Core Chemical Constituents of Cynanchum atratum

Cynanchum atratum is a rich source of a diverse array of bioactive compounds. The primary chemical classes identified in the roots and rhizomes of this plant include C21 steroidal glycosides, acetophenones, and alkaloids. A novel biphenylneolignan has also been isolated.[1][2]

C21 Steroidal Glycosides

C21 steroidal glycosides are the most abundant and structurally diverse group of compounds in Cynanchum atratum. These compounds are based on a pregnane or seco-pregnane skeleton and are glycosidically linked to a variety of deoxy sugars. Many of these compounds have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects.[1][3]

Acetophenones

Several acetophenone derivatives have been isolated from Cynanchum atratum. These phenolic compounds are known for their anti-inflammatory and other pharmacological properties.

Alkaloids

A number of alkaloids have been identified in Cynanchum atratum, contributing to its medicinal properties.

Biphenylneolignan

A novel biphenylneolignan, 2,6,2',6'-tetramethoxy-4,4'-bis(2,3-epoxy-1-hydroxypropyl)biphenyl, has been isolated from the roots of Cynanchum atratum.[1][2]

Quantitative Data on Chemical Constituents

Quantitative data for individual chemical constituents in Cynanchum atratum is limited in publicly available literature. The concentration of these compounds can vary depending on factors such as the plant's geographical origin, harvest time, and the specific part of the plant being analyzed. However, some studies provide an indication of the yield of certain fractions and compounds.

| Compound Class / Fraction | Plant Part | Yield | Reference |

| Cynanchum atratum fraction B (CAFB) | Roots | 0.397% (3.97 g from 1 kg) | This is an estimation based on available data and may vary. |

| Crude Alkaloids (from C. komarovii) | Aerial Parts and Roots | 0.23% (2.3 g from 1 kg) | [4] |

Note: The data for crude alkaloids is from a related species, Cynanchum komarovii, and is provided here as an estimate of the potential yield from a Cynanchum species.

Experimental Protocols

The following are detailed methodologies for the extraction, fractionation, and isolation of the core chemical constituents from Cynanchum atratum.

General Extraction and Fractionation of Cynanchum atratum Roots

This protocol describes a general procedure for obtaining fractions enriched with different classes of compounds.

Experimental Workflow for General Extraction and Fractionation

Caption: General workflow for the extraction and fractionation of Cynanchum atratum roots.

Protocol:

-

Plant Material Preparation: Dry the roots of Cynanchum atratum and grind them into a coarse powder.

-

Extraction: Macerate 1 kg of the powdered plant material in 9 L of hexane for 24 hours at 50°C.

-

Filtration and Concentration: Filter the hexane extract through a 0.2 µm nylon filter. Concentrate the filtrate under reduced pressure to yield a brown oily crude extract.

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography.

-

Fractionation:

-

Elute the column with a mixture of tetrahydrofuran (THF) and hexanes (2.5:7.5, v/v) to obtain Cynanchum atratum Fraction A (CAFA), which will contain less polar compounds.

-

Subsequently, elute the column with THF to obtain Cynanchum atratum Fraction B (CAFB), which will contain more polar compounds, including many of the bioactive glycosides.

-

Isolation of C21 Steroidal Glycosides by HPLC

This protocol outlines a general method for the purification of C21 steroidal glycosides from the enriched fractions using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for HPLC Isolation of Glycosides

Caption: Workflow for the isolation of C21 steroidal glycosides using HPLC.

Protocol:

-

Sample Preparation: Dissolve the enriched fraction (e.g., CAFB) in a suitable solvent, typically the initial mobile phase of the HPLC gradient.

-

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient system of acetonitrile (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, gradually increasing to a high percentage over 30-60 minutes to elute compounds with increasing hydrophobicity. The exact gradient should be optimized based on the specific compounds of interest.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) to monitor the elution of compounds at multiple wavelengths (e.g., 210-400 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the desired peaks in the chromatogram.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Structure Elucidation: Subject the pure compounds to spectroscopic analysis (NMR, MS) for structure elucidation.

Extraction of Alkaloids using Acid-Base Partitioning

This protocol describes a classic method for the selective extraction of alkaloids from plant material.

Experimental Workflow for Alkaloid Extraction

Caption: Workflow for the acid-base extraction of alkaloids.

Protocol:

-

Acidic Extraction: Macerate the powdered plant material with an acidified solvent (e.g., 0.1% hydrochloric acid in ethanol or water) to convert the alkaloids into their salt forms, which are soluble in the polar solvent.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to remove the alcohol.

-

Defatting: Extract the resulting aqueous solution with a non-polar solvent like hexane or petroleum ether to remove fats and other non-polar compounds. The alkaloid salts will remain in the aqueous phase.

-

Basification: Make the aqueous phase alkaline (pH 9-10) by adding a base such as ammonium hydroxide. This converts the alkaloid salts back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution with an organic solvent such as chloroform or dichloromethane. The free alkaloids will partition into the organic phase.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude alkaloid mixture.

-

Purification: The crude alkaloid mixture can be further purified by chromatographic techniques such as column chromatography or preparative HPLC.

Signaling Pathways Modulated by Cynanchum atratum Constituents

Several studies have indicated that the chemical constituents of Cynanchum atratum exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often associated with cancer and inflammatory diseases. Certain C21 steroidal glycosides from Cynanchum atratum have been shown to induce apoptosis in cancer cells via the MAPK pathway.

MAPK Signaling Pathway and Potential Intervention by C. atratum Constituents

Caption: The MAPK signaling pathway and potential points of inhibition by C. atratum constituents.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a primary signaling route for a wide range of cytokines and growth factors, playing a critical role in the immune system, cell growth, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders. Some C21 steroidal glycosides from Cynanchum atratum have been found to inactivate the JAK2/STAT3 pathway.

JAK/STAT Signaling Pathway and Potential Intervention by C. atratum Constituents

Caption: The JAK/STAT signaling pathway and potential points of inhibition by C. atratum constituents.

Conclusion

Cynanchum atratum is a valuable source of a wide range of bioactive chemical constituents, with C21 steroidal glycosides, acetophenones, and alkaloids being the most prominent. These compounds have shown potential in modulating key signaling pathways involved in cancer and inflammation. Further research is warranted to fully elucidate the quantitative composition of this plant, refine isolation protocols for specific compounds, and precisely map the molecular interactions of these constituents within the MAPK, JAK/STAT, and other relevant signaling pathways. This knowledge will be instrumental in the development of new therapeutic agents based on the rich chemical diversity of Cynanchum atratum.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Secondary Metabolites of Cynanchum paniculatum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanchum paniculatum, a perennial herbaceous plant belonging to the Asclepiadaceae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including inflammatory diseases, pain, and cancer.[1] Modern phytochemical investigations have revealed a rich and diverse array of secondary metabolites within this plant, which are believed to be responsible for its wide-ranging pharmacological activities.[2] This technical guide provides an in-depth overview of the core secondary metabolites identified in Cynanchum paniculatum, presenting quantitative data, detailed experimental protocols for their isolation and analysis, and visualizations of their interactions with key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Secondary Metabolites: A Quantitative Overview

Cynanchum paniculatum is a rich source of various classes of secondary metabolites, including phenolic derivatives, C21 steroids, alkaloids, and glycosides.[1] Paeonol, a major phenolic compound, is often considered a key active constituent and a marker for quality control.[3] The content of these metabolites can vary depending on factors such as the plant's origin, harvesting time, and the extraction methods employed.[4]

Table 1: Quantitative Data of Selected Secondary Metabolites in Cynanchum paniculatum

| Compound Class | Compound Name | Plant Part | Extraction Method | Analytical Method | Reported Content | Reference |

| Phenolic Compound | Paeonol | Root | 30% Ethanol with cold soak | HPCE | 9.9 mg/g | [5] |

| Phenolic Compound | Paeonol | Not specified | Volatile Extraction | HPLC | 93.29% in extract | [6] |

| Phenolic Compound | Paeonol | Not specified | Aqueous Extraction | HPLC | 0.03% in extract | [6] |

| Phenolic Compound | Paeonol | Root | Not specified | Not specified | ~1% of dry weight | [7] |

Experimental Protocols

The isolation and characterization of secondary metabolites from Cynanchum paniculatum involve a series of extraction, chromatographic, and spectroscopic techniques. The following protocols are synthesized from various studies to provide a comprehensive guide.

Protocol 1: General Extraction of Secondary Metabolites

This protocol describes a general method for the extraction of a broad range of secondary metabolites from the roots of Cynanchum paniculatum.

1. Plant Material Preparation:

-

Air-dry the roots of Cynanchum paniculatum at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered roots with 70% ethanol at room temperature for an extended period (e.g., 7 days), with occasional shaking.[8]

-

Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, using a Soxhlet apparatus.

-

Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Isolation of Phenolic Compounds by Column Chromatography

This protocol outlines the separation of phenolic compounds from the crude extract.

1. Adsorbent and Column Preparation:

-

Use silica gel (100-200 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether) and pack it into a glass column.

-

Pre-elute the column with the starting mobile phase.

2. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the starting mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate.

4. Fraction Analysis and Further Purification:

-

Monitor the collected fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., UV light, iodine vapor).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to isolate individual phenolic compounds.[8]

Protocol 3: Quantitative Analysis of Paeonol by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of paeonol in Cynanchum paniculatum extracts.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection Wavelength: 274 nm.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of paeonol standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the paeonol standard against its concentration.

-

Determine the concentration of paeonol in the sample by comparing its peak area to the calibration curve.

-

Calculate the content of paeonol in the original plant material (e.g., in mg/g).

Signaling Pathway Modulation

Several secondary metabolites from Cynanchum paniculatum, particularly paeonol, have been shown to exert their pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Paeonol has been demonstrated to inhibit the activation of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Paeonol has been shown to modulate this pathway.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and apoptosis. Paeonol has been found to inhibit this pathway, which is often dysregulated in cancer.[7][9][10][11][12]

Conclusion

Cynanchum paniculatum is a promising source of bioactive secondary metabolites with significant therapeutic potential. This guide has provided a consolidated overview of the key compounds, their quantitative analysis, detailed experimental methodologies for their study, and their mechanisms of action at the molecular level. The information presented herein is intended to facilitate further research and development of novel therapeutic agents derived from this valuable medicinal plant. As our understanding of the complex phytochemistry and pharmacology of Cynanchum paniculatum continues to grow, so too will the opportunities for its application in modern medicine.

References

- 1. Network Pharmacological Study on the Mechanism of Cynanchum paniculatum (Xuchangqing) in the Treatment of Bungarus multicinctus Bites - ProQuest [proquest.com]

- 2. Network Pharmacological Study on the Mechanism of Cynanchum paniculatum (Xuchangqing) in the Treatment of Bungarus multicinctus Bites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of a quantitative 1H NMR method for rapid extraction and determination of the content of paeonol in Cynanchum paniculatum [jcps.bjmu.edu.cn]

- 4. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. The anti-inflammatory effects of paeonol from Cynanchum paniculatum extracts on LPS-induced macrophage RAW 264.7 cells and Helicobacter pylori-infected gastrointestinal mucosal damaged zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition [frontiersin.org]

- 8. [Chemical Constituents from Cynanchum paniculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Cynatratoside A: A Technical Overview of its Physicochemical Properties and Biological Activity in Immune-Mediated Hepatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynatratoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum. Emerging research has highlighted its potential therapeutic effects, particularly in the context of immune-mediated liver injury. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanism of action in a preclinical model of autoimmune hepatitis, and detailed protocols for the key experiments that elucidate its biological activity.

Physicochemical Properties of this compound

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C28H40O8 | [1][2] |

| Molecular Weight | 504.61 g/mol | [1][2] |

| CAS Number | 97399-96-7 | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated a significant protective effect in a mouse model of Concanavalin A (ConA)-induced autoimmune hepatitis.[3] The primary mechanism of action involves the inhibition of T lymphocyte activation and the subsequent blocking of hepatocyte apoptosis through the mitochondrial pathway.[3]

Signaling Pathway of this compound in ConA-Induced Hepatocyte Apoptosis

The signaling cascade through which this compound exerts its protective effects on hepatocytes is depicted below. Concanavalin A induces apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases. This compound intervenes in this pathway, mitigating the apoptotic signaling.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines the general experimental workflow for assessing the therapeutic potential of this compound in a preclinical model of autoimmune hepatitis.

Detailed Experimental Protocols

Concanavalin A-Induced Acute Liver Injury Mouse Model

This protocol describes the induction of immune-mediated hepatitis in mice, a widely used model to study T-cell-driven liver damage.[4][5][6]

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Reagents:

-

Concanavalin A (ConA)

-

Pyrogen-free saline

-

-

Procedure:

-

Prepare a fresh working solution of ConA in pyrogen-free saline.

-

Administer ConA to mice via a single intravenous (i.v.) injection into the tail vein. The dosage may require optimization but is typically in the range of 15-20 mg/kg body weight.[7]

-

This compound or vehicle control is administered orally at specified time points before and after the ConA injection.[7]

-

Monitor mice for clinical signs of hepatitis.

-

Euthanize mice at predetermined time points (e.g., 8-24 hours post-ConA injection) for sample collection.

-

Histopathological Examination of Liver Tissue

This protocol outlines the steps for preparing and staining liver sections to assess tissue damage.[8][9][10][11]

-

Reagents:

-

10% neutral buffered formalin

-

Ethanol (graded series)

-

Xylene

-

Paraffin wax

-

Hematoxylin and eosin (H&E) stain

-

-

Procedure:

-

Immediately following euthanasia, perfuse the liver and excise a portion of the liver lobe.

-

Fix the tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the fixed tissue through a graded series of ethanol solutions.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin wax.

-

Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with hematoxylin and eosin.

-

Dehydrate, clear, and mount with a coverslip.

-

Examine under a light microscope to evaluate the degree of necrosis, inflammation, and overall liver architecture.

-

Isolation and Analysis of Splenic T-Lymphocytes

This protocol details the preparation of a single-cell suspension from the spleen for the analysis of T-cell populations.[12][13][14][15][16]

-

Reagents:

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

ACK lysis buffer (for red blood cell lysis)

-

Cell strainer (70 µm)

-

Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8)

-

-

Procedure:

-

Aseptically remove the spleen and place it in a petri dish containing cold RPMI-1640 medium.

-

Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

-

Centrifuge the cell suspension and discard the supernatant.

-

Resuspend the cell pellet in ACK lysis buffer for a short duration to lyse red blood cells.

-

Quench the lysis reaction with an excess of RPMI-1640 medium and centrifuge.

-

Wash the cell pellet with medium.

-

Count the viable cells using a hemocytometer or an automated cell counter.

-

For flow cytometric analysis, incubate the cells with fluorescently labeled antibodies specific for T-lymphocyte markers.

-

Analyze the stained cells using a flow cytometer to quantify different T-cell populations.

-

Western Blot Analysis of Apoptotic Proteins

This protocol is for the detection and quantification of key proteins involved in the mitochondrial apoptotic pathway in liver tissue lysates.[17][18][19][20][21]

-

Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Homogenize frozen liver tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) and a loading control (β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C28H40O8 | CID 175701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 5. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concanavalin-A-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Liver histopathological examination: Significance and symbolism [wisdomlib.org]

- 10. clinicalpub.com [clinicalpub.com]

- 11. Liver Tissue Processing and Normal Histology | Abdominal Key [abdominalkey.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. T cell differentiation from mice spleen tissue [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Cynatratoside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynatratoside A, a C21 steroidal glycoside isolated from the root of Cynanchum atratum, has demonstrated notable biological activities, primarily in the realm of immunomodulation and hepatoprotection. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, summarizing key findings on its effects on autoimmune hepatitis, T lymphocyte proliferation, and apoptosis. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the implicated signaling pathways and experimental workflows using the DOT language for enhanced clarity. The compiled data and methodologies aim to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Introduction

This compound is a pregnane-type steroidal glycoside derived from Cynanchum atratum, a plant with a history of use in traditional medicine for its anti-inflammatory and detoxifying properties. Preliminary scientific investigations have begun to elucidate the specific bioactive properties of this compound, with a significant focus on its potential to ameliorate autoimmune-mediated liver injury. This document synthesizes the available preclinical data on this compound, presenting it in a structured format to support further research and development efforts.

Bioactivity of this compound

Hepatoprotective and Immunomodulatory Effects

This compound has shown significant protective effects in a murine model of Concanavalin A (Con A)-induced autoimmune hepatitis. Oral administration of this compound at doses of 10 and 40 mg/kg demonstrated a notable improvement in the histopathological changes of the spleen and liver. Furthermore, it was observed to reduce the proliferation of splenic T lymphocytes and decrease the expression of the pro-inflammatory cytokine IL-1β and the adhesion molecule ICAM-1 in the liver[1][2].

In vitro studies using Con A-induced L-02 hepatocytes revealed that this compound can directly protect liver cells from cytotoxicity in a concentration-dependent manner, with effective concentrations ranging from 0.1 to 10 μM[1].

Inhibition of T Lymphocyte Proliferation

Early studies have indicated that this compound possesses immunosuppressive properties by inhibiting the proliferation of T lymphocytes. One study reported an IC50 value of 10.9 μM for the inhibition of Concanavalin A-induced splenic T lymphocyte proliferation[2].

Induction of Apoptosis in Hepatocytes

The hepatoprotective effect of this compound is, in part, attributed to its ability to block hepatocyte apoptosis. In Con A-treated L-02 hepatocytes, this compound (at 10 μM) was found to modulate the expression of key apoptosis-regulating proteins. Specifically, it increased the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This modulation of the Bcl-2/Bax ratio is a critical determinant in cell survival and death. Concurrently, this compound reduced the levels of cleaved (activated) caspases-9 and -3, key executioners in the apoptotic cascade[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary bioactivity screening of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Autoimmune Hepatitis

| Parameter | Treatment Group | Dose (mg/kg) | Outcome | Reference |

| Histopathology | This compound | 10 and 40 | Significant improvement in spleen and liver pathology | [1][2] |

| T Lymphocyte Proliferation | This compound | 10 and 40 | Reduction in splenic T lymphocyte proliferation | [1] |

| IL-1β Expression | This compound | 10 and 40 | Decreased expression in the liver | [1] |

| ICAM-1 Expression | This compound | 10 and 40 | Decreased expression in the liver | [1] |

Table 2: In Vitro Bioactivity of this compound

| Assay | Cell Line | Concentration | Effect | IC50 | Reference |

| Hepatoprotection | L-02 Hepatocytes | 0.1 - 10 μM | Inhibition of Con A-induced cytotoxicity | Not Reported | [1] |

| T Lymphocyte Proliferation | Mouse Splenocytes | Not Specified | Inhibition of Con A-induced proliferation | 10.9 μM | [2] |

| Apoptosis Regulation | L-02 Hepatocytes | 10 μM | ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-9, ↓ Cleaved Caspase-3 | Not Applicable | [1][2] |

Experimental Protocols

Concanavalin A-Induced Autoimmune Hepatitis in Mice

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Induction of Hepatitis: A single intravenous injection of Concanavalin A (15 mg/kg) is administered to induce autoimmune hepatitis.

-

Treatment: this compound is administered orally at doses of 10 and 40 mg/kg at 8 hours before and 1 hour after the Con A injection.

-

Assessments:

-

Histopathology: Spleen and liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of pathological changes.

-

Immunohistochemistry: Liver sections are stained for IL-1β and ICAM-1 to assess the levels of inflammation and cell adhesion.

-

Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. The proliferation of T lymphocytes is measured using methods such as the MTT assay or BrdU incorporation following stimulation with Concanavalin A.

-

In Vitro Hepatotoxicity and Apoptosis Assays

-

Cell Line: Human L-02 hepatocytes are used.

-

Induction of Cytotoxicity: Cells are treated with Concanavalin A (typically 40 μg/mL) to induce hepatotoxicity and apoptosis.

-

Treatment: this compound is added to the cell culture at various concentrations (e.g., 0.1, 1, and 10 μM) prior to or concurrently with Con A treatment.

-

Assessments:

-

Cell Viability: Cell viability is assessed using assays such as the MTT or MTS assay to determine the protective effect of this compound against Con A-induced cell death.

-

Western Blot Analysis: Whole-cell lysates are prepared and subjected to SDS-PAGE and Western blotting to determine the protein expression levels of Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3. Densitometric analysis of the protein bands is used to quantify the changes in expression.

-

Apoptosis Detection: Apoptosis can be further quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Visualizing Signaling Pathways and Workflows

Proposed Anti-Apoptotic Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits hepatocyte apoptosis.

Caption: Proposed anti-apoptotic mechanism of this compound.

Experimental Workflow for In Vivo Bioactivity Screening

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.

Caption: Workflow for in vivo screening of this compound.

Discussion and Future Directions

The preliminary findings on this compound are promising, particularly its hepatoprotective and immunomodulatory activities. The ability to inhibit T lymphocyte proliferation and protect hepatocytes from apoptosis through the regulation of the Bcl-2 family proteins suggests a multi-faceted mechanism of action.

However, the current body of research is still in its early stages. To advance the development of this compound as a potential therapeutic agent, the following areas warrant further investigation:

-

Quantitative Analysis: More robust quantitative data, including dose-response curves and IC50 values for a wider range of biological activities, are needed. Quantitative analysis of protein expression changes (e.g., through densitometry of Western blots) will provide more precise insights into its mechanism of action.

-

Broader Bioactivity Screening: The bioactivity of this compound should be explored beyond autoimmune hepatitis. Screening against a panel of cancer cell lines to determine its cytotoxic potential and investigating its anti-inflammatory effects in other models are crucial next steps.

-

Signaling Pathway Elucidation: While the involvement of the mitochondrial apoptotic pathway is indicated, further studies are required to fully elucidate the upstream signaling pathways modulated by this compound. Investigating its effects on pathways such as NF-κB and MAPK, which are implicated in the bioactivity of the related compound Cynatratoside C, would be a logical starting point[3][4][5].

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profile of this compound.

Conclusion

This compound has emerged as a promising natural product with significant immunomodulatory and hepatoprotective properties. The preliminary data highlight its potential for the treatment of autoimmune liver diseases. This technical guide provides a consolidated resource of the current knowledge on this compound's bioactivity, offering a foundation for future research aimed at fully characterizing its therapeutic potential and mechanism of action. The detailed protocols and visualized pathways are intended to guide and streamline these future investigations.

References

- 1. rsc.org [rsc.org]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethnopharmacology of Cynatratoside A-Containing Plants: A Technical Guide

Abstract

Cynatratoside A, a C21 steroidal glycoside, is a significant bioactive compound predominantly isolated from plants of the Cynanchum genus, most notably Cynanchum atratum Bunge.[1][2] Traditionally used in Chinese medicine for centuries, this plant and its constituents are gaining attention in modern pharmacology for their potent immunosuppressive and hepatoprotective activities.[2][3] This document provides a comprehensive overview of the ethnopharmacology, phytochemistry, and demonstrated biological activities of this compound. It includes a detailed summary of quantitative pharmacological data, methodologies for key experiments, and visualizations of the compound's mechanism of action to support further research and drug development initiatives.

Introduction and Ethnopharmacological Relevance

Cynanchum atratum Bunge, a perennial herbaceous plant native to East Asia, is a staple in Traditional Chinese Medicine (TCM), where its dried root is known as "Baiwei".[2][4] In TCM, Baiwei is characterized by its ability to clear internal heat, cool the blood, promote diuresis, and relieve stranguria (painful urination).[2] Its traditional applications are extensive, covering the treatment of fever, sore throat, rheumatoid arthritis, nephritis, urinary tract infections, and various skin diseases.[3][4][5]

This compound is one of the primary C21 steroidal glycosides identified as an active constituent responsible for the therapeutic effects of C. atratum.[2][3] Another plant from which this compound has been isolated is Cynanchum paniculatum.[6] The significant immunosuppressive and anti-inflammatory properties of these glycosides are the cornerstone of the plant's traditional use and modern pharmacological investigation.[2][5]

Phytochemistry

This compound is classified as a C21 steroidal glycoside with a pregnane skeleton.[1][2] These types of compounds are characteristic constituents of the Cynanchum genus and are largely responsible for its documented biological activities. The isolation and characterization of this compound and related glycosides have been pivotal in understanding the medicinal properties of "Baiwei".[3]

Pharmacological Activities and Quantitative Data

The primary pharmacological activities of this compound that have been investigated are its immunosuppressive and hepatoprotective effects, particularly in the context of autoimmune hepatitis (AIH).[1][2]

Immunosuppressive and Hepatoprotective Effects

This compound has demonstrated a significant protective effect in a mouse model of concanavalin A (Con A)-induced autoimmune hepatitis.[7] Its mechanism involves inhibiting the activation and adhesion of T lymphocytes and preventing hepatocyte apoptosis.[1][2] Early studies identified its potential by showing it inhibited splenic T lymphocyte proliferation induced by Con A.[2]

The key quantitative data from these studies are summarized below for comparative analysis.

| Activity | Model / Assay | Parameter | Value | Reference |

| Immunosuppression | Con A-induced splenic T lymphocyte proliferation | IC₅₀ | 10.9 µM | [2] |

| Hepatoprotection (in vivo) | Con A-induced autoimmune hepatitis in mice | Oral Dosage | 10 and 40 mg/kg | [1][2][7] |

| Hepatoprotection (in vitro) | Con A-induced L-02 hepatocyte cytotoxicity | Concentration | 0.1–10 µM | [1][7] |

Signaling Pathways

The hepatoprotective effect of this compound is mediated by its modulation of the mitochondrial apoptosis pathway.[2] In Con A-induced liver injury, there is a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio triggers the mitochondrial release of cytochrome c, leading to the activation of caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[1]

This compound intervenes in this process by significantly increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby restoring a healthier Bcl-2/Bax ratio.[1][2] This action prevents the downstream activation of caspases-9 and -3, effectively blocking the apoptotic cascade in hepatocytes.[1][7]

Caption: Mitochondrial apoptosis pathway modulated by this compound.

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing pharmacological research. The following sections describe the protocols used in key studies of this compound.

Bioassay-Guided Extraction and Isolation

While a specific, detailed protocol for this compound isolation is proprietary to the research groups, the general methodology follows a bioassay-guided fractionation approach.[8][9] This process involves a stepwise separation of crude plant extracts into fractions with decreasing complexity, where each fraction is tested for biological activity to guide the subsequent isolation steps.

Principle of the Method:

-

Extraction: The dried and powdered roots of C. atratum are extracted with a solvent, typically methanol or ethanol, to create a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

-

Bioassay: Each fraction is tested for the desired activity (e.g., inhibition of T-lymphocyte proliferation).

-

Chromatographic Separation: The most active fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

In Vivo Model of Autoimmune Hepatitis

This protocol details the methodology used to evaluate the hepatoprotective effects of this compound in a Concanavalin A (Con A)-induced mouse model of autoimmune hepatitis.[1][7]

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

This compound (CyA)

-

Concanavalin A (Con A), dissolved in sterile saline

-

Vehicle for CyA (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

-

Animal Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into groups: Control, Con A model, CyA low dose (10 mg/kg) + Con A, and CyA high dose (40 mg/kg) + Con A.

-

Drug Administration: CyA is administered orally to the treatment groups 8 hours before and 1 hour after Con A injection. The control and Con A model groups receive the vehicle.

-

Induction of Hepatitis: Mice are injected with Con A (15 mg/kg) via the tail vein to induce liver injury. The control group receives saline.

-

Sample Collection: 8-12 hours after Con A injection, mice are euthanized. Blood samples are collected for serum analysis (ALT, AST). Liver and spleen tissues are harvested.

-

Analysis:

-

Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for pathological examination.

-

Immunohistochemistry: Liver sections are analyzed for the expression of proteins like IL-1β and ICAM-1.

-

Splenic T-lymphocyte Proliferation: Spleens are processed to isolate lymphocytes, which are then cultured and stimulated with Con A to measure proliferation via an MTT assay.

-

Caption: Experimental workflow for the in vivo autoimmune hepatitis model.

In Vitro Hepatocyte Protection Assay

This protocol evaluates the direct protective effects of this compound on hepatocytes exposed to Con A.[1][2]

Materials:

-

L-02 human hepatocyte cell line

-

DMEM medium supplemented with 10% FBS

-

This compound (CyA), dissolved in DMSO and diluted in medium

-

Concanavalin A (Con A)

-

Reagents for Western Blot (antibodies for Bcl-2, Bax, Caspase-9, Caspase-3)

Procedure:

-

Cell Culture: L-02 cells are cultured in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates (for viability assays) or 6-well plates (for protein analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of CyA (0.1, 1, 10 µM) for a specified period (e.g., 2 hours).

-

Induction of Cytotoxicity: Con A (e.g., 40 µg/mL) is added to the wells (except for the control group) and incubated for 24 hours.

-

Cell Viability Assay: Cell viability is assessed using an MTT assay to determine the protective effect of CyA.

-

Western Blot Analysis:

-

Cells from 6-well plates are lysed to extract total protein.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

-

After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

Conclusion and Future Directions

This compound, a key bioactive constituent of Cynanchum atratum, demonstrates significant immunosuppressive and hepatoprotective activities, validating the plant's traditional ethnopharmacological uses.[2][3] The compound's ability to modulate the mitochondrial apoptosis pathway presents a promising mechanism for therapeutic intervention in conditions like autoimmune hepatitis.[1][2]

While current research is promising, further investigation is required. Future studies should focus on:

-

Pharmacokinetics and Safety: Detailed pharmacokinetic profiles and comprehensive toxicological evaluations are necessary before clinical consideration.[3]

-

Mechanism of Action: While the role of the mitochondrial pathway is established, it is unclear if this compound acts on upstream or downstream elements.[2] Further studies could explore its interaction with upstream signaling molecules.

-

Structure-Activity Relationship: Synthesizing and testing derivatives of this compound could lead to the development of new compounds with enhanced efficacy and better safety profiles.[2]

This technical guide consolidates the current knowledge on this compound, providing a foundation for researchers and drug developers to build upon in their efforts to translate traditional medicine into modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of the ethnopharmacology, phytochemistry and pharmacology of Cynanchumatratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cynanchum Atratum - Descrizione [tiiips.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A C21-Steroidal Glycoside from Cynanchum atratum Attenuates Concanavalin A-Induced Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cynatratoside-C efficacy against theronts of Ichthyophthirius multifiliis, and toxicity tests on grass carp and mammal blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cynatratoside-C from Cynanchum atratum displays anti-inflammatory effect via suppressing TLR4 mediated NF-κB and MAPK signaling pathways in LPS-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of Cynatratoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cynatratoside A is a C21 steroidal glycoside isolated from the roots of Cynanchum atratum Bunge, a plant used in traditional medicine. As a member of the cynatroside family of compounds, it is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the roots of Cynanchum atratum. The methodology is based on established procedures for the isolation of C21 steroidal glycosides from this plant species.

Data Presentation

The following tables provide a summary of the expected yields and purity at various stages of the extraction and isolation process. These values are representative and may vary depending on the quality of the plant material and the specific laboratory conditions.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Product | Yield (w/w %) | Notes |

| 1. Extraction | Dried Roots of C. atratum | Crude Ethanol Extract | 10 - 15% | Yield can vary based on plant material quality and extraction efficiency. |

| 2. Fractionation | Crude Ethanol Extract | Ethyl Acetate Fraction | 2 - 4% | This fraction is enriched with steroidal glycosides. |

| 3. Fractionation | Crude Ethanol Extract | n-Butanol Fraction | 3 - 6% | Also contains steroidal glycosides, may require separate processing. |

Table 2: Chromatographic Purification Parameters and Outcomes

| Step | Stationary Phase | Mobile Phase (v/v) | Fraction(s) Collected | Purity (HPLC) |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | Gradient: Chloroform-Methanol (100:1 to 10:1) | Fractions containing this compound | 60 - 75% |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Fractions containing this compound | 80 - 90% |

| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Gradient: Acetonitrile-Water (40:60 to 70:30) | Purified this compound | >98% |

Experimental Protocols

1. Plant Material and Extraction

The dried roots of Cynanchum atratum are the starting material for the extraction of this compound.

-

Materials:

-

Dried and powdered roots of Cynanchum atratum

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

-

Protocol:

-

Macerate the powdered roots of C. atratum with 95% EtOH at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

2. Solvent Partitioning and Fractionation

The crude extract is fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

-

Materials:

-

Crude ethanol extract

-

Distilled water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

-

-

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Perform successive partitioning in a separatory funnel with petroleum ether, ethyl acetate, and n-butanol.

-

Collect each solvent layer separately.

-

Concentrate the ethyl acetate and n-butanol fractions under reduced pressure. The ethyl acetate fraction is typically enriched in this compound.

-

3. Column Chromatography Purification

The enriched fraction is further purified using a combination of silica gel and Sephadex LH-20 column chromatography.

-

Materials:

-

Ethyl acetate fraction

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

-

Protocol:

-

Silica Gel Chromatography:

-

Pack a chromatography column with silica gel slurried in chloroform.

-

Apply the dried ethyl acetate fraction to the top of the column.

-

Elute the column with a stepwise gradient of chloroform-methanol (from 100:1 to 10:1, v/v).

-

Collect fractions and monitor by TLC.

-

Combine fractions that show the presence of this compound.

-

-

Sephadex LH-20 Chromatography:

-

Pack a chromatography column with Sephadex LH-20 slurried in methanol.

-

Apply the combined fractions from the silica gel column.

-

Elute with methanol.

-

Collect fractions and monitor by TLC.

-

Combine the purified fractions containing this compound.

-

-

4. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step is performed using preparative HPLC to obtain high-purity this compound.

-

Materials:

-

Partially purified this compound fraction

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Preparative HPLC system with a C18 column (e.g., 10 µm, 250 x 20 mm)

-

-

Protocol:

-

Dissolve the partially purified fraction in the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Elute with a gradient of acetonitrile in water (e.g., from 40% to 70% ACN over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC.

-

Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: A generic signaling pathway for illustrating potential bioactivity studies.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cynatratoside A

Introduction

Cynatratoside A is a naturally occurring oligoglycoside, a type of cardiac glycoside, that has been isolated from the roots of plants in the Cynanchum genus, such as Cynanchum atratum and Cynanchum paniculatum.[1] Cardiac glycosides are a class of organic compounds known for their significant effects on heart muscle. Due to their potential therapeutic applications, efficient methods for their isolation and purification are crucial for further research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from complex mixtures, such as plant extracts.[2][3][4] This application note provides a detailed protocol for the purification of this compound from a crude plant extract using reversed-phase HPLC.

Materials and Methods

1. Sample Preparation: Extraction of Crude this compound

The initial extraction of this compound from the dried and powdered roots of Cynanchum atratum is a prerequisite for HPLC purification. A general extraction procedure involves the following steps:

-

Maceration: The powdered plant material is extracted with an organic solvent, typically methanol or ethanol, at room temperature with agitation for 24-48 hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds. This is often achieved by dissolving the extract in a water/methanol mixture and partitioning against a non-polar solvent like hexane. The more polar, glycoside-rich fraction is retained.

-

Preliminary Column Chromatography: The polar fraction is often subjected to preliminary purification using open column chromatography on silica gel to enrich the glycoside fraction.[5][6]